molecular formula C11H11N3 B6522673 N-(2-methylphenyl)pyrimidin-2-amine CAS No. 214627-58-4

N-(2-methylphenyl)pyrimidin-2-amine

Cat. No. B6522673
CAS RN: 214627-58-4
M. Wt: 185.22 g/mol
InChI Key: ZPWCNAVSWGDONR-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)pyrimidin-2-amine” is a compound that falls under the category of aminopyrimidines . Aminopyrimidines are known for their wide range of pharmacological effects and are considered significant in medicinal chemistry .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes “this compound”, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “this compound” is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighboring pyridyl rings of molecule A [centroid–centroid distance = 3.8395 (10) Å] and C—H…π interactions .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . Amines, including “this compound”, have boiling points comparable to those of ethers .

Scientific Research Applications

  • Anticancer Activity : A study by (Chen et al., 2020) synthesized novel compounds with N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine as a basic structure. These compounds displayed significant anticancer effects on multiple cancer cell lines.

  • Inhibitors of Bcr-Abl : (Arioli et al., 2011) reported on N‐[2‐Methyl‐5‐(triazol‐1‐yl)phenyl]pyrimidin‐2‐amine derivatives synthesized and evaluated as inhibitors of Bcr-Abl, suggesting potential use in cancer treatment.

  • Synthesis of N-Arylpyrimidin-2-amine Derivatives : A study by (El-Deeb et al., 2008) focused on the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, highlighting a method for preparing new heterocyclic compounds.

  • Antitubercular Activities : Research by (Chandrashekaraiah et al., 2014) synthesized a series of compounds from N-phenylacetamide and evaluated their in vitro antituberculosis activity against Mycobacterium tuberculosis.

  • Antihypertensive Activity : A study by (Bennett et al., 1981) explored the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, finding some compounds effectively lowered blood pressure in hypertensive rats.

  • Treatment of Psoriasis : (Zhu et al., 2020) identified N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with NF-κB inducing kinase (NIK) inhibitory activity, showing potential for psoriasis treatment.

  • Antimicrobial and Antitubercular Activities : In the study by (Mohamed et al., 2009), pyrrole derivatives including pyrrolo[2,3-d] pyrimidines were synthesized and evaluated for antimicrobial activity.

  • Cholinesterase and Aβ-Aggregation Inhibitors : Research by (Mohamed et al., 2011) designed and synthesized 2,4-disubstituted pyrimidines as dual inhibitors for cholinesterase and Aβ-aggregation, suggesting potential in Alzheimer's disease therapy.

  • Antibacterial and Antifungal Activities : A study by (Patel and Patel, 2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone and evaluated their antimicrobial activities.

Safety and Hazards

The safety data sheet for aminopyrimidines suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools. It also suggests preventing fire caused by electrostatic discharge steam .

properties

IUPAC Name

N-(2-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h2-8H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWCNAVSWGDONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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